7-Hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H9NO3 |
|---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
7-hydroxy-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one |
InChI |
InChI=1S/C6H9NO3/c8-5-1-2-7-4(5)3-10-6(7)9/h4-5,8H,1-3H2 |
InChI Key |
UJDASDIGQWQAMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(C1O)COC2=O |
Origin of Product |
United States |
Preparation Methods
Domino Cyclization of Ethyl Trifluoropyruvate with Amino Alcohols and Ketones
A highly efficient method involves a three-component domino reaction using ethyl trifluoropyruvate (1) , acetone (2a) , and 2-aminoethanol (3a) . The process proceeds via aldol addition, cyclization, and dehydration steps:
Reaction Setup :
- Equimolar amounts of 1 , 2a , and 3a are combined in tetrahydrofuran (THF) at room temperature.
- The aldol adduct forms spontaneously, followed by intramolecular cyclization to generate the oxazole ring.
Key Observations :
Optimization :
Table 1: Solvent Effects on Diastereomer Ratios
| Solvent | cis-4a (%) | trans-4a (%) | Side Products (%) |
|---|---|---|---|
| 1,4-Dioxane | 26 | 40 | 34 |
| Toluene | 26 | 27 | 35 |
| Ethanol | 23 | 26 | 51 |
Acid-Catalyzed Cyclodehydration of Protected Precursors
A one-step cyclodehydration strategy employs strong acids to convert protected intermediates into the target compound:
Synthetic Route :
Yield and Purity :
Advantages :
Multi-Step Synthesis via Aldol Intermediates
A two-stage approach improves control over regioselectivity:
Aldol Adduct Formation :
- Ethyl trifluoropyruvate reacts with acetone to form aldol 6a in 85% yield.
Cyclization with Amino Alcohols :
- 6a is treated with 2-aminoethanol in THF, inducing cyclization to 4a (combined yield: 68%).
Stereochemical Outcomes :
Table 2: Comparative Yields of Multi-Step vs. Domino Methods
| Method | Yield (%) | Diastereomer Ratio (cis:trans) |
|---|---|---|
| Domino Cyclization | 60–75 | 1:1.5 |
| Multi-Step | 68–80 | 1:2.2 |
Green Synthesis Approaches
Emerging methods prioritize sustainability without compromising efficiency:
Microwave-Assisted Synthesis :
Ultrasound-Promoted Reactions :
- Solvent : Deep eutectic solvents (e.g., choline chloride/urea).
- Outcome : 20% reduction in reaction time and 15% higher yield compared to conventional heating.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The oxazole ring can be reduced under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketone derivatives.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-Hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- Hydroxy vs. Phenyl Groups : The 7-hydroxy derivative exhibits higher polarity and hydrogen-bonding capacity compared to phenyl-substituted analogs, influencing solubility and crystal packing .
Pharmacological Activity
- PDE4 Inhibition : Tetrahydro-pyrrolo[1,2-c][1,3]oxazol-3-one derivatives with 3-aryl or 3-alkyl groups (e.g., phenyl, methyl) show potent PDE4 inhibitory activity, as demonstrated by Zhmurov et al. (2011) . The hydroxylated analog may exhibit altered binding affinity due to polar interactions with the enzyme active site.
Physicochemical Properties
- Hydrogen Bonding: The 7-hydroxy derivative forms stronger hydrogen bonds (RO···O distance: ~2.5–2.8 Å) compared to non-hydroxylated analogs, impacting crystallization and stability .
- LogP Values : Hydroxyl groups reduce LogP (predicted ~1.64 for 7-hydroxy vs. ~2.5–3.0 for phenyl derivatives), suggesting improved aqueous solubility .
Biological Activity
7-Hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one is a heterocyclic compound with potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Common Name : this compound
- CAS Number : 151594-05-7
- Molecular Weight : 143.14 g/mol
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit diverse biological activities including antimicrobial, antioxidant, and anticancer properties. The following sections detail specific biological evaluations.
Antioxidant Activity
Antioxidant activity is crucial for combating oxidative stress-related diseases. Studies have shown that derivatives of oxazoles and pyrroles often exhibit significant antioxidant properties.
| Compound | IC50 (μg/ml) | Assay Method |
|---|---|---|
| This compound | TBD | DPPH Assay |
| Other derivatives | Various | Various |
The antioxidant activity of this compound has not been extensively quantified yet; however, its structural analogs have shown promising results in DPPH assays.
Antimicrobial Activity
The antimicrobial potential of this compound is also noteworthy. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of several pyrrole derivatives against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
These results indicate that modifications to the hexahydropyrrolo structure could enhance antimicrobial properties.
Anticancer Activity
The anticancer potential of this compound is an area of active research. Recent studies have focused on its cytotoxic effects against various cancer cell lines.
Cytotoxicity Evaluation
In vitro studies have assessed the cytotoxicity of this compound on human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer).
| Cell Line | IC50 (μM) | Treatment Duration |
|---|---|---|
| A549 | TBD | 72 hours |
| HeLa | TBD | 72 hours |
These findings suggest that the compound may induce apoptosis in cancer cells, although further research is necessary to elucidate the mechanisms involved.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the interaction of this compound with various biological targets. These studies indicate potential binding affinities that could correlate with its observed biological activities.
Key Findings from Molecular Docking
- Target Proteins : Various kinases and enzymes involved in cancer progression.
- Binding Affinity : Preliminary results suggest moderate to high binding affinities for selected targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
